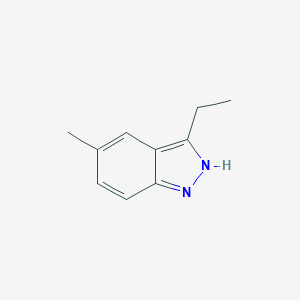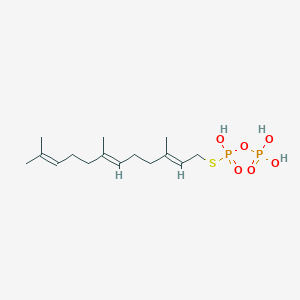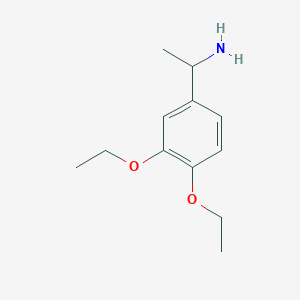
3-Ethyl-5-methyl-1H-indazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-methyl-1H-indazole is a chemical compound that belongs to the indazole family. It is a heterocyclic aromatic compound that contains a five-membered nitrogen-containing ring fused to a six-membered benzene ring. This compound has been studied extensively due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-methyl-1H-indazole is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in inflammation and cancer cell growth. It may also act by modulating the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a wide range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been found to inhibit the growth of cancer cells in vitro and in animal models of cancer. Additionally, it has been found to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethyl-5-methyl-1H-indazole in lab experiments is its wide range of biological activities. It has been found to exhibit anti-inflammatory, analgesic, anti-cancer, and neuroprotective properties, making it a versatile compound for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It has been found to exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-Ethyl-5-methyl-1H-indazole. One area of interest is the development of novel derivatives of this compound with improved biological activity and reduced toxicity. Another area of interest is the study of the molecular mechanisms underlying the biological effects of this compound. This may involve the identification of specific targets and pathways that are modulated by this compound. Additionally, further studies are needed to determine the potential applications of this compound in the treatment of various diseases, including neurodegenerative diseases and cancer.
Synthesemethoden
The synthesis of 3-Ethyl-5-methyl-1H-indazole can be achieved through several methods. One of the most common methods is the reaction of 2-methylbenzaldehyde and ethyl acetoacetate with ammonium acetate in the presence of acetic acid. Another method involves the reaction of 2-methylbenzaldehyde and ethyl cyanoacetate with ammonium acetate in the presence of acetic acid.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-methyl-1H-indazole has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. It has also been studied for its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
| 110967-34-5 | |
Molekularformel |
C10H12N2 |
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
3-ethyl-5-methyl-2H-indazole |
InChI |
InChI=1S/C10H12N2/c1-3-9-8-6-7(2)4-5-10(8)12-11-9/h4-6H,3H2,1-2H3,(H,11,12) |
InChI-Schlüssel |
URVJQVBRGZLRNH-UHFFFAOYSA-N |
SMILES |
CCC1=C2C=C(C=CC2=NN1)C |
Kanonische SMILES |
CCC1=C2C=C(C=CC2=NN1)C |
Synonyme |
1H-Indazole, 3-ethyl-5-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Cyano-3-[2-[[2-(diaminomethylideneamino)-1,3-thiazol-4-yl]methylsulfanyl]ethyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B33623.png)
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)



![(3aR,4S,5R,6aS)-5-(benzoyloxy)hexahydro-4-[(triphenylmethoxy)methyl]-2H-cyclopenta[b]furan-2-one](/img/structure/B33634.png)
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)


![Isopropanol, [2-14C]](/img/structure/B33646.png)


![6,7,8,9-Tetrahydro-1H-naphtho[1,2-d]imidazole-6-carbonitrile](/img/structure/B33652.png)

